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Compound Name: Ethyl 6-chloro-5-nitronicotinate

Cat. No.: B169116 Get Quote

A Senior Application Scientist's In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of Ethyl 6-chloro-5-
nitronicotinate, a pivotal heterocyclic building block in modern medicinal chemistry. We will

delve into its chemical properties, synthesis, and reactivity, with a strong focus on its

application as a versatile intermediate in the synthesis of complex pharmaceutical agents. This

document is intended for researchers, scientists, and drug development professionals, offering

both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of
Substituted Pyridines
The pyridine scaffold is a cornerstone in drug discovery, present in a vast array of therapeutic

agents. The strategic functionalization of the pyridine ring allows for the fine-tuning of a

molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and

excretion (ADME) profile, as well as its target-binding affinity. Ethyl 6-chloro-5-
nitronicotinate, with its strategically placed chloro, nitro, and ethyl ester functionalities,

represents a highly valuable and reactive intermediate for the construction of diverse and

complex molecular architectures.

The presence of an electron-withdrawing nitro group and a labile chlorine atom makes the

pyridine ring susceptible to a variety of chemical transformations. This inherent reactivity,

coupled with the ester functionality that can be further modified, positions Ethyl 6-chloro-5-
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nitronicotinate as a key starting material for the synthesis of a range of pharmaceutical

compounds, including but not limited to, kinase inhibitors, antiviral agents, and

immunomodulators.

Physicochemical Properties and Safety
Considerations
While specific experimental data for Ethyl 6-chloro-5-nitronicotinate is not extensively

published, we can infer its properties from its close analog, Methyl 6-chloro-5-nitronicotinate,

and general chemical principles.

Property Predicted/Inferred Value Source/Basis

CAS Number 171876-22-5 Supplier Information[1]

Molecular Formula C₈H₇ClN₂O₄ Calculated

Molecular Weight 230.61 g/mol Calculated

Appearance White to off-white solid Analogy to Methyl Ester

Melting Point
Not available (Methyl ester: 76

°C)
[2]

Boiling Point
Not available (Methyl ester:

317.8 °C at 760 mmHg)
[2]

Solubility

Soluble in common organic

solvents (e.g., DCM, EtOAc,

THF)

General Chemical Principles

Safety and Handling: As with any chemical intermediate, proper safety precautions are

paramount. Based on the data for the closely related methyl ester, Ethyl 6-chloro-5-
nitronicotinate should be handled with care.

Hazard Statements: May cause skin, eye, and respiratory irritation.

Precautionary Statements: Avoid breathing dust/fumes. Use in a well-ventilated area. Wear

protective gloves, eye protection, and face protection.
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Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere.[2]

Synthesis of Ethyl 6-chloro-5-nitronicotinate
A robust and scalable synthesis is crucial for the utility of any pharmaceutical intermediate.

While a specific protocol for the ethyl ester is not readily available in the literature, a reliable

synthesis can be adapted from the well-documented preparation of its methyl analog. The most

common route involves the esterification of 6-chloro-5-nitronicotinic acid.

Conceptual Synthesis Workflow
The synthesis can be logically broken down into two key stages: the formation of the core 6-

chloro-5-nitronicotinic acid, followed by its esterification with ethanol.

Core Synthesis

Esterification

6-hydroxynicotinic acid Nitration
HNO₃/H₂SO₄

Chlorination
POCl₃

6-chloro-5-nitronicotinic acid

Fischer EsterificationEthanol Ethyl 6-chloro-5-nitronicotinate
H⁺ catalyst

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of Ethyl 6-chloro-5-nitronicotinate.

Detailed Experimental Protocol (Adapted from Methyl
Ester Synthesis)
This protocol is based on the synthesis of Methyl 6-chloro-5-nitronicotinate and established

esterification principles.[3] Optimization may be required to achieve high yields for the ethyl

ester.
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Step 1: Synthesis of 6-chloro-5-nitronicotinoyl chloride

To a stirred suspension of 6-hydroxy-5-nitronicotinic acid (1.0 eq) in thionyl chloride (5.0 eq),

add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, or until

the reaction is complete as monitored by TLC or LC-MS.

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under

reduced pressure. The resulting crude 6-chloro-5-nitronicotinoyl chloride is typically used in

the next step without further purification.

Causality: The use of thionyl chloride with a DMF catalyst is a standard and effective method

for converting a carboxylic acid to an acid chloride. The in-situ formation of the Vilsmeier

reagent from DMF and thionyl chloride accelerates the reaction.

Step 2: Esterification with Ethanol

Dissolve the crude 6-chloro-5-nitronicotinoyl chloride in a suitable anhydrous solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.

Slowly add anhydrous ethanol (1.5 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for

completion by TLC or LC-MS.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl

acetate and hexanes as the eluent to afford Ethyl 6-chloro-5-nitronicotinate.
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Trustworthiness: This two-step, one-pot procedure is a self-validating system. The formation of

the acid chloride is a well-established reaction, and its subsequent reaction with ethanol is a

high-yielding esterification. The workup procedure is designed to remove any unreacted

starting materials and byproducts.

Reactivity and Applications as a Pharmaceutical
Intermediate
The synthetic utility of Ethyl 6-chloro-5-nitronicotinate stems from the differential reactivity of

its functional groups. The chloro and nitro groups on the pyridine ring are key handles for

introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by

the electron-withdrawing nitro group at the 5-position. This allows for the facile introduction of a

wide range of nucleophiles, including amines, thiols, and alkoxides.

Ethyl 6-chloro-5-nitronicotinate

Ethyl 6-(substituted)-5-nitronicotinate

Nucleophile (Nu-H)
Base

Click to download full resolution via product page

Caption: General scheme for nucleophilic aromatic substitution.

This reactivity is fundamental to the synthesis of numerous pharmaceutical scaffolds. For

instance, the reaction with primary or secondary amines is a common strategy for building

substituted aminopyridines, which are prevalent in kinase inhibitors.

Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, which can then be further

functionalized. This opens up a plethora of synthetic possibilities, including the formation of
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amides, sulfonamides, and diazotization reactions.

Typical Reduction Conditions:

Catalytic Hydrogenation: H₂, Pd/C in ethanol or ethyl acetate.

Metal-mediated Reduction: SnCl₂·2H₂O in ethanol or ethyl acetate; Fe/HCl; Zn/AcOH.

The resulting ethyl 5-amino-6-chloronicotinate is a valuable intermediate for the synthesis of

fused heterocyclic systems.

Case Study: Synthesis of Nevirapine Analogs
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1

infection. The core structure of Nevirapine is a dipyridodiazepinone. While the direct synthesis

of Nevirapine may not start from Ethyl 6-chloro-5-nitronicotinate, the synthesis of its analogs

often utilizes similarly substituted pyridine precursors.[2] The functional group handles on Ethyl
6-chloro-5-nitronicotinate make it an attractive starting point for the synthesis of novel

Nevirapine analogs for structure-activity relationship (SAR) studies.

Hypothetical Synthetic Pathway to a Nevirapine Analog Precursor:

Ethyl 6-chloro-5-nitronicotinate SNAr with Aminopyridine Diarylamine Intermediate Nitro Group Reduction Diamino Intermediate Cyclization Nevirapine Analog Precursor

Click to download full resolution via product page

Caption: Hypothetical pathway to a Nevirapine analog precursor.

This hypothetical pathway illustrates how the key functionalities of Ethyl 6-chloro-5-
nitronicotinate can be sequentially manipulated to construct a complex heterocyclic system.

Spectroscopic Characterization (Predicted)
While experimental spectra for Ethyl 6-chloro-5-nitronicotinate are not readily available, we

can predict the key spectroscopic features based on its structure and data from analogous

compounds.
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Spectroscopic Technique Predicted Key Features

¹H NMR

- Triplet and quartet for the ethyl ester group

(~1.4 and 4.4 ppm, respectively).- Two doublets

in the aromatic region for the pyridine protons

(~8.5 and 9.0 ppm).

¹³C NMR

- Signals for the ethyl ester carbons (~14 and 62

ppm).- Signals for the pyridine ring carbons, with

those attached to the chloro and nitro groups

being significantly shifted.- Carbonyl carbon

signal (~165 ppm).

IR Spectroscopy

- Strong C=O stretch for the ester (~1730

cm⁻¹).- Characteristic N-O stretches for the nitro

group (~1530 and 1350 cm⁻¹).- C-Cl stretch

(~700-800 cm⁻¹).

Mass Spectrometry (EI)

- Molecular ion peak (M⁺) at m/z 230.- Isotope

peak for ³⁷Cl at M+2 (approximately one-third

the intensity of the M⁺ peak).- Fragmentation

pattern showing loss of the ethoxy group (-OEt)

and the nitro group (-NO₂).

Conclusion
Ethyl 6-chloro-5-nitronicotinate is a highly versatile and valuable intermediate for the

pharmaceutical industry. Its trifunctional nature allows for a wide range of chemical

transformations, making it an ideal starting material for the synthesis of diverse and complex

drug molecules. The ability to perform selective nucleophilic aromatic substitution, followed by

reduction of the nitro group and further functionalization, provides a powerful platform for the

construction of novel heterocyclic scaffolds. As the demand for new and more effective

therapeutics continues to grow, the importance of such strategic building blocks in drug

discovery and development will undoubtedly increase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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